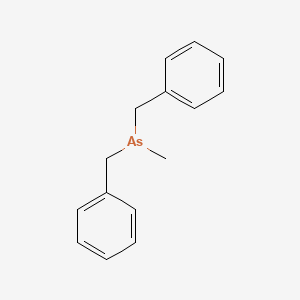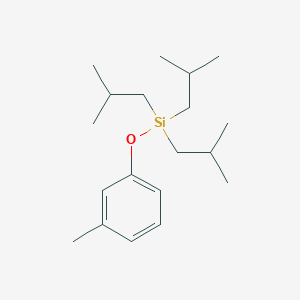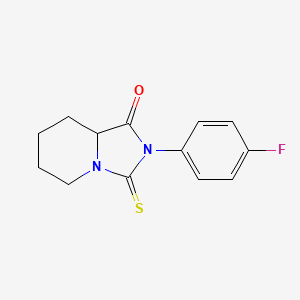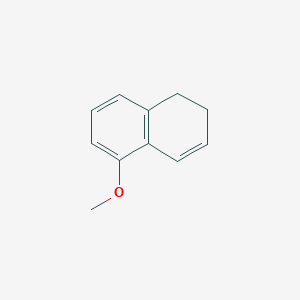
2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- is an organic compound with the molecular formula C14H16ClNO This compound is characterized by the presence of a butenamide backbone with a 4-chlorophenyl group, a cyclopropyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- typically involves the reaction of 4-chlorobenzaldehyde with cyclopropylamine and methyl acrylate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-, (E)-
- 2-Butenamide, 3-(4-chlorophenyl)-2-cyano-
- 2-Butenamide, N-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxo-
Uniqueness
2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activities and applications.
Eigenschaften
CAS-Nummer |
60548-28-9 |
|---|---|
Molekularformel |
C14H16ClNO |
Molekulargewicht |
249.73 g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-N-cyclopropyl-2-methylbut-2-enamide |
InChI |
InChI=1S/C14H16ClNO/c1-9(11-3-5-12(15)6-4-11)10(2)14(17)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,17)/b10-9+ |
InChI-Schlüssel |
SDHSWSFAQOTVMR-MDZDMXLPSA-N |
Isomerische SMILES |
C/C(=C(/C)\C(=O)NC1CC1)/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)




![S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate](/img/structure/B14618160.png)
![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)

![1-[3,5-Bis(octadecyloxy)phenyl]methanamine](/img/structure/B14618170.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
